Product packaging for 2-Cyclobutyl-2,2-difluoroethan-1-amine(Cat. No.:)

2-Cyclobutyl-2,2-difluoroethan-1-amine

Cat. No.: B13018573
M. Wt: 135.15 g/mol
InChI Key: KFNFOWWIGNEIOJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2,2-difluoroethan-1-amine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2N B13018573 2-Cyclobutyl-2,2-difluoroethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

2-cyclobutyl-2,2-difluoroethanamine

InChI

InChI=1S/C6H11F2N/c7-6(8,4-9)5-2-1-3-5/h5H,1-4,9H2

InChI Key

KFNFOWWIGNEIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)(F)F

Origin of Product

United States

The Strategic Advantage of Fluorinated Amines in Advanced Synthetic Design

The introduction of fluorine into organic molecules, particularly in proximity to an amine functional group, has become a cornerstone of modern medicinal chemistry and materials science. nih.govnih.govnih.gov This is due to the unique electronic properties of fluorine, which can dramatically alter the physicochemical and biological characteristics of the parent molecule. researchgate.net

The presence of the gem-difluoro group (CF2) in 2-cyclobutyl-2,2-difluoroethan-1-amine is particularly noteworthy. This motif is a well-established bioisostere for carbonyl groups and can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. ru.nlcalstate.edu The high electronegativity of the fluorine atoms also exerts a strong inductive effect, which can modulate the basicity (pKa) of the neighboring amine. nih.govopenaccessjournals.com This modulation of pKa is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions with biological targets. researchgate.netlongdom.org

The strategic placement of fluorine can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. openmedicinalchemistryjournal.com Furthermore, the introduction of fluorine can enhance binding affinity to target proteins by creating new, favorable intermolecular interactions. nih.gov The synthesis of fluorinated amines has seen significant advancements, with various methods being developed to introduce fluorine and amine functionalities into organic scaffolds. nih.govgoogle.comeurekaselect.com

Table 1: Impact of Fluorination on Key Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedThe carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. nih.gov
Basicity (pKa) of Amine Generally DecreasedThe strong electron-withdrawing nature of fluorine atoms reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. nih.govopenaccessjournals.com
Binding Affinity Can be IncreasedFluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. nih.gov
Lipophilicity Generally IncreasedThe substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, which can affect its membrane permeability. researchgate.net

The Architectural Significance of Cyclobutyl Scaffolds

The cyclobutyl ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry for its unique structural and conformational properties. nih.govnih.gov Unlike more flexible linear chains or larger rings, the cyclobutane (B1203170) scaffold imposes a degree of conformational restraint on the molecule. researchgate.netru.nl This pre-organization of the molecular shape can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency and selectivity. ru.nl

The puckered conformation of the cyclobutane ring provides a three-dimensional framework that can be exploited to orient substituents in well-defined spatial arrangements. nih.gov This is crucial for optimizing interactions with the binding pockets of enzymes and receptors. nih.gov Furthermore, the cyclobutyl moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, offering a way to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity. nih.govnih.gov

The incorporation of cyclobutane scaffolds has been a successful strategy in the development of a number of approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases. eurekaselect.comnih.gov The synthesis of substituted cyclobutylamines is an active area of research, with various methods being developed to access these valuable building blocks. calstate.edugoogle.comchemicalbook.com

Table 2: Attributes of the Cyclobutyl Scaffold in Molecular Design

AttributeDescriptionSignificance in Drug Discovery
Conformational Restriction The puckered four-membered ring limits the number of accessible conformations. researchgate.netru.nlCan lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. ru.nl
Three-Dimensionality Provides a non-planar scaffold for the spatial arrangement of functional groups. nih.govAllows for precise orientation of pharmacophoric elements to match the topology of a biological target. nih.gov
Bioisosterism Can act as a mimic for other chemical groups, such as aromatic rings or larger cycloalkanes. nih.govnih.govOffers a strategy to modulate physicochemical properties like solubility and metabolic stability while retaining biological activity. nih.gov
Metabolic Stability The carbocyclic ring can be more resistant to metabolism compared to other functionalities. nih.govCan lead to improved pharmacokinetic profiles and longer in vivo half-life.

Emerging Research Trajectories for Multifunctional Organic Compounds

Disconnection Strategies for Amine Functionality

The primary amine in the target molecule represents a key functional group for initial disconnection. Several established methods for the formation of carbon-nitrogen bonds can be considered in a retrosynthetic sense. lkouniv.ac.inslideshare.net A common and effective strategy is the disconnection of the C-N bond, leading to synthons that can be formed from readily available reagents. youtube.com

One of the most reliable methods for forming a primary amine is through reductive amination . This approach involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com For the target molecule, this translates to disconnecting the C-N bond to reveal a cyclobutyldifluoroacetaldehyde precursor.

Another powerful technique is the Gabriel synthesis , which provides a pathway to primary amines from alkyl halides. In a retrosynthetic sense, this would involve disconnecting the C-N bond and converting the amine to a phthalimide (B116566) group, which can be retrosynthetically traced back to an alkyl halide.

Finally, the reduction of an azide (B81097) offers a clean and high-yielding route to primary amines. This disconnection would transform the amine into an azide group, which can be introduced via nucleophilic substitution of a suitable leaving group on the difluoroethyl fragment.

Disconnection Strategy Forward Reaction Precursor (Synthon) Key Advantages
Reductive AminationAldehyde + NH3 + Reducing Agent2-Cyclobutyl-2,2-difluoroacetaldehydeMild conditions, high functional group tolerance.
Gabriel SynthesisAlkyl Halide + Phthalimide followed by hydrolysis1-(Bromomethyl)-1,1-difluorocyclobutylethaneAvoids over-alkylation, reliable for primary amines.
Azide ReductionAlkyl Azide + Reducing Agent (e.g., H2/Pd, LiAlH4)1-(Azidomethyl)-1,1-difluorocyclobutylethaneClean reaction, high yields.

Retrosynthetic Approaches to the Difluoroethyl Moiety

The gem-difluoro functionality presents a significant synthetic challenge due to the difficulty of introducing two fluorine atoms onto the same carbon. However, several modern fluorination methods can be envisioned. The introduction of fluorine can significantly alter the biological properties of a molecule. enamine.netrsc.orgchemrxiv.org

A primary retrosynthetic disconnection for the difluoroethyl group involves breaking the C-C bond adjacent to the difluoromethylene group. This leads to a difluoromethyl synthon that can be derived from various fluorinated building blocks. For instance, the use of difluoromethyl arenes as masked nucleophiles has been explored. acs.org

Alternatively, a functional group interconversion (FGI) approach can be employed. The difluoromethylene group can be retrosynthetically derived from a carbonyl group. The fluorination of ketones or aldehydes using reagents like diethylaminosulfur trifluoride (DAST) is a common method, although it can be hazardous. chemrxiv.orgnih.gov

A more recent and modular approach involves the use of bromodifluoroacetic acid as a source of the bromodifluoromethyl group, which can then be incorporated into the molecule. chemrxiv.org This strategy allows for the construction of β-difluoroamines through a multi-component coupling followed by a radical cyclization. enamine.netrsc.org

Retrosynthetic Approach Key Reagents/Building Blocks Forward Synthesis Strategy Considerations
From CarbonylDiethylaminosulfur trifluoride (DAST)Fluorination of a corresponding ketoneCan involve harsh reagents and side reactions. nih.gov
From Difluoromethyl SynthonDifluoromethyl phenyl sulfoneNucleophilic addition to an electrophileRequires preparation of the sulfone reagent.
From BromodifluoroacetateBromodifluoroacetic acidMulti-component coupling and subsequent transformationsModular and allows for diversity. chemrxiv.org

Strategic Disconnections for the Cyclobutyl Ring System

The cyclobutyl ring, while seemingly simple, can be challenging to construct efficiently. baranlab.org The most common and powerful method for the synthesis of cyclobutanes is the [2+2] cycloaddition reaction. chemistryviews.orgorganic-chemistry.orgnih.gov In a retrosynthetic sense, this involves disconnecting two parallel C-C bonds of the ring, leading to two alkene precursors. For the target molecule, this would mean disconnecting the cyclobutyl ring into ethylene (B1197577) and a substituted alkene.

Another strategy involves ring expansion of a cyclopropylmethyl system. This can be achieved through various rearrangement reactions. Retrosynthetically, this would involve transforming the cyclobutyl ring into a three-membered ring with an adjacent leaving group.

Finally, intramolecular cyclization of a 1,4-dihaloalkane or a related substrate can also lead to the formation of a cyclobutane (B1203170) ring. This disconnection involves breaking one C-C bond of the ring to give a linear precursor with reactive functional groups at the 1 and 4 positions.

Disconnection Strategy Forward Reaction Precursors Key Features
[2+2] CycloadditionPhotochemical or metal-catalyzed cycloaddition of two alkenesEthylene and a substituted alkeneAtom-economical, can be highly stereoselective. chemistryviews.orgnih.gov
Ring ExpansionRearrangement of a cyclopropylcarbinyl systemA substituted cyclopropylmethyl halide or tosylateAccess to specific substitution patterns.
Intramolecular CyclizationWurtz reaction or similar intramolecular coupling1,4-Dihalobutane derivativeA classical but often lower-yielding approach.

Convergent and Linear Synthesis Planning in Complex Fluorinated Systems

The synthesis of a molecule as complex as this compound can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.comyoutube.com

Comparison of Linear and Convergent Approaches:

Strategy Advantages Disadvantages Application to Target Molecule
Linear Conceptually simpler to plan.Lower overall yield, difficult to optimize. youtube.comwikipedia.orgStarting with cyclobutanone (B123998), followed by introduction of the difluoroethyl group and then the amine.
Convergent Higher overall yield, more efficient. fiveable.mechemistnotes.comRequires careful planning of the fragment coupling step.Synthesis of a cyclobutyl building block and a difluoroethylamine synthon, followed by their coupling.

Strategies for the Construction of the Cyclobutyl Amine Core

The construction of the cyclobutane ring, a motif found in numerous natural products and bioactive molecules, presents a unique synthetic challenge due to its inherent ring strain. nih.gov Various methodologies have been developed to efficiently synthesize functionalized cyclobutane derivatives that can serve as precursors to the target amine.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and direct method for the formation of four-membered rings. youtube.com These reactions typically involve the combination of two unsaturated components, such as alkenes, to form a cyclobutane ring. Photochemical [2+2] cycloadditions, in particular, are widely employed for the synthesis of complex cyclobutane structures. nih.gov The stereochemical outcome of these reactions can often be controlled, providing access to specific isomers. nih.gov

Another important variant is the ketene (B1206846) cycloaddition, which involves the reaction of a ketene with an alkene to produce a cyclobutanone. nih.gov These cyclobutanones are versatile intermediates that can be further functionalized to introduce the desired amine group. Thermal [2+2] cycloadditions, for instance between vinyl boronates and in situ-generated keteniminium salts, have also been developed to produce borylated cyclobutanes, which are amenable to further synthetic transformations. doi.org

Table 1: Examples of Cycloaddition Reactions for Cyclobutane Synthesis
Reaction TypeReactantsProduct TypeKey FeaturesReference
Photochemical [2+2] CycloadditionTwo AlkenesCyclobutaneGood for strained rings, stereochemistry can be controlled. nih.govnih.gov
Ketene [2+2] CycloadditionKetene + AlkeneCyclobutanoneProvides a carbonyl handle for further functionalization. nih.gov
Thermal [2+2] CycloadditionVinyl Boronate + Keteniminium SaltBorylated CyclobutaneOne-step approach to functionalized cyclobutanes. doi.org
Intramolecular Enamine [2+2] CycloadditionTethered Enamine and AlkeneFused CyclobuteneOffers diastereocontrol through tether side chain. rsc.org

Strain-Release Processes for Cyclobutane Derivatives

An increasingly popular and powerful strategy for the synthesis of functionalized cyclobutanes involves the ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs). luc.edunih.gov The high ring-strain energy of BCBs facilitates their reaction with a variety of reagents under mild conditions to afford polysubstituted cyclobutanes. researchgate.net

These strain-release reactions can be promoted by various means, including photoredox catalysis, allowing for the introduction of diverse functional groups. nih.gov For instance, the reaction of BCBs with α-silylamines under photoredox conditions can lead to the formation of amino-functionalized cyclobutanes through a radical strain-release/ luc.eduluc.edu-rearrangement cascade. nih.gov This method is particularly attractive due to the wide availability of amine precursors. The functionalization can be directed to different positions on the cyclobutane ring, providing access to a range of structural isomers. luc.edu

Transformations of Cyclobutanones and Cyclobutyl Halides

Cyclobutanones are key intermediates in the synthesis of cyclobutylamines. luc.edu They can be readily converted to the corresponding amines through reductive amination. youtube.comyoutube.comyoutube.com This two-step process typically involves the formation of an imine or enamine intermediate from the cyclobutanone and an amine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN). youtube.com The choice of the amine source in the first step allows for the synthesis of primary, secondary, or tertiary cyclobutylamines.

Alternatively, cyclobutyl halides can serve as precursors to cyclobutylamines via nucleophilic substitution reactions with ammonia or other amine nucleophiles. This approach, however, can sometimes be complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.

Introduction of the 2,2-Difluoroethyl Moiety

The gem-difluoroethyl group is a valuable bioisostere for various functional groups in medicinal chemistry. Its introduction into a molecule can significantly impact properties such as metabolic stability and binding affinity.

Amination Reactions of 2,2-Difluoroethane Precursors

A straightforward approach to synthesizing amines bearing a 2,2-difluoroethyl group is the amination of suitable 2,2-difluoroethane precursors. For example, 2,2-difluoroethylamine (B1345623) can be prepared by the reaction of 1-bromo-2,2-difluoroethane or 1-chloro-2,2-difluoroethane with ammonia. chemicalbook.comucl.ac.uk These reactions are typically carried out under pressure and at elevated temperatures. The resulting 2,2-difluoroethylamine can then potentially be coupled with a suitable cyclobutane precursor.

Table 2: Conditions for Amination of 1-Halo-2,2-difluoroethane
Starting MaterialReagentsSolventTemperatureYieldReference
1-bromo-2,2-difluoroethaneAmmonia, Potassium IodideDimethyl Sulfoxide (DMSO)100 °C82% ucl.ac.uk

Stereoselective Difluoroalkylation Strategies

More sophisticated methods involve the direct introduction of the difluoroalkyl group onto a pre-existing molecular scaffold, sometimes with stereocontrol. One such strategy is the reductive amination of a ketone bearing a difluoromethyl group. For instance, a cyclobutyl difluoromethyl ketone could be reacted with an amine to form the target this compound.

Another powerful approach involves the use of difluoroenolates. The addition of difluoro-enolates to imines is a known method for the synthesis of β,β-difluoroamines. researchgate.net In the context of the target molecule, this could involve the reaction of a cyclobutyl-substituted imine with a suitable difluoroenolate.

Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of β-fluoroamines and β,β-difluoroamines. nih.gov These methods often proceed via the α-fluorination of an aldehyde or ketone, followed by reduction and subsequent amination. While not directly applied to the target molecule in the reviewed literature, these strategies provide a framework for the stereoselective synthesis of this compound.

Biocatalytic and Organocatalytic Approaches to Fluorinated Amines

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Consequently, the development of catalytic methods for the synthesis of fluorinated amines is of considerable interest. Both biocatalysis and organocatalysis have emerged as powerful tools for the construction of these valuable compounds, often providing high levels of stereoselectivity under mild reaction conditions.

Biocatalytic Approaches:

Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of fluorinated amines, enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) are particularly relevant. nih.govresearchgate.netrsc.org These enzymes can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. nih.govresearchgate.netrsc.org

A plausible biocatalytic route to this compound would involve the reductive amination of a precursor ketone, cyclobutyl difluoromethyl ketone. While the specific activity of AmDHs or IREDs on this substrate has not been reported, the broad substrate scope of these enzymes suggests potential applicability. nih.govresearchgate.net For instance, AmDHs have been shown to efficiently aminate a range of aliphatic and aromatic ketones. nih.gov A dual-enzyme system, employing an AmDH and a formate (B1220265) dehydrogenase (for cofactor recycling), can achieve high conversions and excellent enantioselectivity, using ammonium (B1175870) formate as both the nitrogen source and the reductant. nih.gov

Organocatalytic Approaches:

Organocatalysis, the use of small organic molecules as catalysts, provides a complementary strategy for the synthesis of fluorinated amines. A notable organocatalytic approach for the preparation of β,β-difluoroamines involves a two-pot procedure starting from aldehydes. nih.gov In a hypothetical synthesis of this compound, cyclobutylacetaldehyde could be subjected to an α,α-difluorination reaction using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a proline catalyst. The resulting α,α-difluoroaldehyde can then undergo reductive amination with a suitable amine source to yield the target compound. nih.gov This method has been successfully applied to a variety of aldehydes, affording β,β-difluoroamines in good yields. nih.gov

Catalyst TypeGeneral SubstrateProduct TypeKey Features
Amine Dehydrogenase (AmDH)KetonesChiral primary aminesHigh enantioselectivity, mild conditions, green
Imine Reductase (IRED)Imines, KetonesChiral primary and secondary aminesBroad substrate scope, high stereoselectivity
ProlineAldehydesβ,β-difluoroaminesTwo-pot procedure, good yields

Convergent Synthesis of this compound from Distinct Precursors

A potential convergent synthesis of the target amine could involve the coupling of a cyclobutane-containing fragment with a difluoro-aminoethyl fragment. For example, a cyclobutyl organometallic reagent, such as a cyclobutyl Grignard or organolithium species, could be added to a suitable electrophilic difluoro-aminoethyl synthon.

Alternatively, a strategy analogous to the organocatalytic synthesis of β,β-difluoroamines can be viewed as a convergent approach. nih.gov Here, cyclobutylacetaldehyde and a protected amine source are brought together in a multi-step, one- or two-pot sequence involving fluorination and reductive amination. This method allows for the modular construction of the target molecule from simpler, readily available precursors.

Control of Stereochemistry in the Synthesis of this compound

The presence of a stereocenter at the carbon bearing the amino group in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several catalytic asymmetric methods can be envisioned for the preparation of enantioenriched this compound.

One promising approach is the enantioselective reduction of a prochiral cyclobutyl difluoromethyl imine. The reduction of ketimines is a well-established method for the synthesis of chiral amines. For instance, chiral phosphoric acids have been successfully employed as catalysts for the enantioselective transfer hydrogenation of difluoromethyl ketimines using benzothiazolines as the hydrogen source. chemistryviews.org This method has shown to be effective for a range of substrates, although its application to imines bearing a cyclobutyl group would require further investigation.

Another powerful strategy is the organocatalytic asymmetric synthesis of β-fluoroamines. nih.govnih.gov As previously mentioned, an organocatalytic α-fluorination of cyclobutylacetaldehyde could be followed by a reduction and subsequent amination sequence. By using a chiral organocatalyst, such as a derivative of proline, it is possible to introduce the fluorine atom enantioselectively, leading to the formation of a chiral β-fluoroalcohol intermediate. nih.gov This intermediate can then be converted to the corresponding chiral amine with retention of stereochemistry.

Catalytic SystemSubstrate TypeProductEnantiomeric Excess (ee)
Chiral Phosphoric Acid / BenzothiazolineDifluoromethyl ketiminesChiral difluoromethyl aminesUp to 96%
Chiral Proline Derivative / NFSIAldehydesChiral β-fluoroalcoholsUp to 99%

Diastereoselective Synthesis and Isomer Control

In cases where a precursor molecule contains pre-existing stereocenters, diastereoselective reactions are crucial for controlling the formation of the desired diastereomer. For the synthesis of this compound, if a chiral cyclobutane precursor is used, the introduction of the amine group must be controlled to achieve the desired diastereomer.

Diastereoselective reductions of chiral imines are a common strategy for achieving isomer control. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and the steric and electronic properties of the substrate and catalyst.

Emerging and Sustainable Synthetic Approaches

The development of more sustainable and efficient synthetic methods is a major focus of modern chemical research. Emerging technologies such as photocatalysis offer new avenues for the construction of complex molecules under mild and environmentally benign conditions.

Photocatalytic Methods in C-N Bond Formation

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. rsc.orgnih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One relevant photocatalytic approach is the use of titanium dioxide (TiO₂) as a photocatalyst for the N-alkylation of amines. frontiersin.org In a hypothetical synthesis of a secondary amine precursor to the target primary amine, a photocatalytic reaction between an amine and a suitable cyclobutyl-containing alcohol could be envisioned. The mechanism involves the photo-induced oxidation of the alcohol to an aldehyde, which then forms an imine with the amine. Subsequent reduction of the imine, also mediated by the photocatalyst, yields the N-alkylated product. frontiersin.org

More direct photocatalytic methods for C-N bond formation involve the generation of nitrogen-centered radicals from N-H or N-X bonds, which can then add to carbon-carbon double or triple bonds. While no specific examples for the synthesis of this compound using this approach have been reported, the general applicability of these methods suggests they could be adapted for this purpose.

Photocatalytic SystemReaction TypeKey Features
TiO₂N-alkylation of aminesGreen, mild conditions, uses alcohols as alkylating agents
Organic/Inorganic PhotocatalystsC-N bond formation via radical intermediatesBroad substrate scope, functional group tolerance

C-H Functionalization for Amine Synthesis

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond is one of the most efficient methods for amine synthesis, circumventing the need for pre-functionalized starting materials. rsc.org Recent progress has been driven by the development of sophisticated catalysts that can mediate these challenging transformations with high levels of chemo-, regio-, and stereoselectivity. rsc.orgnih.gov Two prominent strategies in this area are transition-metal-catalyzed nitrene transfer and radical-mediated remote C-H amination.

A promising hypothetical approach for the synthesis of this compound involves the direct C-H amination of a suitable precursor, such as 1-cyclobutyl-1,1-difluoroethane. This transformation could potentially be achieved through a transition-metal-catalyzed nitrene transfer reaction. Silver (Ag) and rhodium (Rh) complexes are well-established catalysts for such reactions, capable of generating a metal-nitrene intermediate that inserts into a C-H bond. wisc.eduacs.org

The primary challenge in the amination of 1-cyclobutyl-1,1-difluoroethane is achieving regioselectivity for the terminal methyl C-H bonds (β-position) over the multiple C-H bonds on the cyclobutane ring (γ- and δ-positions). Research has shown that catalyst and ligand design can profoundly influence the site-selectivity of C-H amination. nih.govacs.org By tuning the steric and electronic properties of the catalyst, it is possible to direct the amination to a specific site. wisc.edunih.govacs.org For instance, Ag(I) catalysts supported by various N-donor ligands have demonstrated tunable site-selectivity in the amination of sterically and electronically similar C(sp³)–H bonds. wisc.edu

A computational and experimental study on Ag-catalyzed nitrene transfer highlighted that factors such as C-H bond dissociation energy (BDE), ligand-substrate steric repulsion, and transition state geometry are critical in determining regioselectivity. nih.gov This catalyst-controlled approach could, in principle, be optimized to favor the formation of the desired this compound.

Hypothetical Catalyst-Controlled C-H Amination of 1-Cyclobutyl-1,1-difluoroethane

EntryCatalyst SystemNitrene PrecursorMajor ProductRegioselectivity (β : γ : δ)Yield (%)
1Ag(I) / Ligand A (Less Hindered)Sulfamateγ/δ-aminated cyclobutane15 : 8570
2Ag(I) / Ligand B (Bulky)SulfamateThis compound90 : 1065
3Rh₂(esp)₂Sulfamateγ/δ-aminated cyclobutane10 : 9080

This table is a hypothetical representation based on established principles of catalyst-controlled C-H amination and does not represent experimentally verified data for this specific reaction.

An alternative strategy for introducing the amine functionality is through a remote C-H functionalization, inspired by the classic Hofmann-Löffler-Freytag (HLF) reaction. proquest.comresearchgate.netnih.gov This method involves the generation of a nitrogen-centered radical from a suitable precursor, such as an N-halo or N-fluoro sulfonamide. This radical can then abstract a hydrogen atom from a distal C-H bond (typically at the δ-position) via an intramolecular 1,5-hydrogen atom transfer (HAT). researchgate.netnih.gov The resulting carbon-centered radical can then be trapped to form the C-N bond, often leading to the formation of a heterocyclic product like a pyrrolidine. nih.gov

To apply this to the synthesis of the acyclic this compound, the HLF-type reaction would need to be adapted into an intermolecular process or a sequence that allows for subsequent ring-opening. Recent advancements have focused on interrupting the typical cyclization pathway to achieve other functionalizations. proquest.com For instance, copper-catalyzed protocols using N-fluorosulfonamide radical precursors have been developed for δ-arylation, demonstrating that the carbon radical generated via HAT can be intercepted by other reagents. proquest.com

While less direct for the target molecule, a strategy could be envisioned where a longer-chain substrate containing the cyclobutyl-difluoro moiety is functionalized at a remote C-H bond, followed by cleavage to release the final amine. The regioselectivity of the HLF reaction is highly predictable, strongly favoring the δ-position, which offers a reliable method for functionalizing a specific, unactivated C-H bond. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) is a key functional group that typically imparts nucleophilic and basic properties to a molecule. However, in 2-cyclobutyl-2,2-difluoroethan-1-amine, these characteristics are significantly modulated by the adjacent gem-difluoro group.

Nucleophilic Reactivity and Derivatization Pathways

The unshared pair of electrons on the nitrogen atom allows the primary amine of this compound to act as a nucleophile. This enables a variety of derivatization reactions, which are common for primary amines. iu.edursc.org These reactions involve the attack of the nitrogen's lone pair on an electrophilic center, leading to the formation of new covalent bonds.

Common derivatization pathways include:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides (e.g., trifluoroacetic anhydride) to form stable amide derivatives. iu.edu

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Due to the reduced nucleophilicity of the amine, this may require more reactive alkylating agents or harsher reaction conditions.

Formation of Imines (Schiff Bases): Condensation reaction with aldehydes or ketones.

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups, which can improve volatility for analytical techniques like gas chromatography. iu.edu

However, the nucleophilicity of the amine in this compound is considerably weakened by the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms. This effect reduces the electron density on the nitrogen atom, making it a less potent nucleophile compared to non-fluorinated analogues like cyclobutylethan-1-amine. Consequently, reactions that depend on the nucleophilic character of the amine may proceed more slowly or require more forcing conditions. researchgate.netnih.gov The derivatization of primary amines is a crucial step in many analytical methods, as it can enhance the stability and improve the chromatographic behavior of the analytes. iu.edunih.gov

Protonation Equilibria and Basicity Studies

The basicity of an amine is defined by its ability to accept a proton, a process governed by its acid dissociation constant (pKa) of the conjugate acid. The primary amine in this compound can accept a proton from an acid to form the corresponding cyclobutyldifluoroethylammonium ion.

The most significant influence on the basicity of this amine is the powerful inductive electron-withdrawing effect (-I effect) of the geminal difluoride moiety. Fluorine's high electronegativity pulls electron density away from the nitrogen atom, making the lone pair less available to accept a proton. nih.govnih.gov This results in a substantial decrease in basicity compared to analogous non-fluorinated aliphatic amines.

While the specific pKa of this compound is not widely reported, a comparison with structurally related amines clearly illustrates this effect. The pKa of ethylamine (B1201723) is approximately 10.7, whereas the predicted pKa for 2,2-difluoroethylamine (B1345623) is around 7.1. nih.govsmolecule.comlookchem.com This dramatic reduction of over three pKa units highlights the potent influence of β,β-difluorination. The introduction of fluorine atoms can either increase or decrease lipophilicity (LogP), depending on the molecular structure and the spatial orientation of the C-F bonds. chemrxiv.org

CompoundStructureApproximate pKaReference
EthylamineCH₃CH₂NH₂10.7 nih.gov
2-FluoroethylamineFCH₂CH₂NH₂~9.0 nih.gov
2,2-DifluoroethylamineF₂CHCH₂NH₂~7.1 smolecule.comlookchem.com
2,2,2-TrifluoroethylamineF₃CCH₂NH₂~5.7 nih.gov

Influence of the Geminal Difluorine Moiety on Reactivity

The two fluorine atoms bonded to the same carbon atom (a geminal difluoride) create a unique electronic and steric environment that profoundly impacts the entire molecule.

Inductive and Stereoelectronic Effects on Neighboring Bonds

The gem-difluoro group exerts strong electronic effects on the adjacent C1-C2 and C1-N bonds.

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density along the sigma bonds. nih.gov In the CF₂ group, this effect is additive, creating a significant partial positive charge (δ+) on C2 and partial negative charges (δ-) on the fluorine atoms. This polarization is transmitted to the adjacent C1 atom, which in turn withdraws electron density from the nitrogen atom, reducing its basicity and nucleophilicity as previously discussed. nih.gov

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals. A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (donor) to a nearby empty antibonding orbital (acceptor). wikipedia.orgwikipedia.org In this compound, potential hyperconjugative interactions include the donation from C-H or C-C sigma (σ) bonding orbitals into the low-lying C-F sigma-antibonding (σ) orbitals. researchgate.net These σ(C-H) → σ(C-F) interactions are crucial for stabilizing specific conformations, particularly the gauche arrangement. wikipedia.org The replacement of a methylene (B1212753) group with a CF₂ group can lead to significant changes in bond angles, with the C–CF₂–C angle widening towards sp² hybridization character. nih.gov

Conformational Preferences Induced by Fluorine Substitution (e.g., Gauche Effect)

The rotation around the C1-C2 bond in this compound is heavily influenced by the fluorine substituents, leading to distinct conformational preferences. This is a manifestation of the gauche effect , an atypical situation where a conformation with substituents separated by a torsion angle of approximately 60° (gauche) is more stable than the anti-conformation (180°). wikipedia.org

For the protonated form, 2-cyclobutyl-2,2-difluoroethylammonium, a pronounced "double gauche effect" is expected. beilstein-journals.orgnih.gov Computational and NMR studies on 2,2-difluoroethylamine hydrochloride show that the most stable conformation is one where the positively charged ammonium (B1175870) group (-NH₃⁺) is gauche to both fluorine atoms. nih.govnih.gov This preference, which can be more stable by several kcal/mol, is primarily attributed to a favorable electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms. beilstein-journals.orgnih.gov Hyperconjugation and intramolecular hydrogen bonding also contribute to this stability but are considered to play a secondary role. nih.gov

SpeciesMost Stable Conformation (around C1-C2)Primary Stabilizing FactorReference
Neutral Amine (F₂CH-CH₂NH₂)Gauche-Gauche (gg)Hyperconjugation (σCH → σ*CF) / Weak H-bonding beilstein-journals.orgnih.gov
Protonated Amine (F₂CH-CH₂NH₃⁺)Double GaucheElectrostatic Attraction (N⁺···F) beilstein-journals.orgnih.govnih.gov

Hydrogen Bonding Interactions Involving the Difluoromethyl Group

While covalently bound organic fluorine is generally considered a very weak hydrogen bond acceptor, evidence suggests it can participate in such interactions, particularly in an intramolecular context where proximity is enforced. ucla.edursc.org In this compound, an intramolecular hydrogen bond of the type N-H···F-C is conceivable. rsc.org

The existence of these weak hydrogen bonds can be detected and characterized using a combination of experimental and theoretical methods:

NMR Spectroscopy: The most direct evidence comes from the observation of through-space scalar couplings between the hydrogen and fluorine nuclei (¹hJHF). nih.govescholarship.org In some fluorinated systems, these couplings can be on the order of several Hertz and are confirmed by decoupling experiments. ucla.edunih.gov

Computational Studies: DFT calculations can be used to model the geometry and estimate the energy of such interactions. rsc.orgnih.gov These studies can help rationalize the conformational preferences and the relative weakness of the N-H···F bond compared to conventional hydrogen bonds. nih.gov

Ring Strain and Chemical Transformations of the Cyclobutyl Moiety

The relief of ring strain is a primary motivator for the ring-opening reactions of cyclobutanes. st-andrews.ac.uk For the this compound molecule, such reactions can be initiated thermally or photochemically, often proceeding through radical intermediates. For instance, the cleavage of the cyclobutyl ring can lead to the formation of a substituted butenyl radical, which can then be trapped by various reagents.

Kinetic studies on analogous cyclobutylmethyl radicals have shown that the rate of ring-opening is temperature-dependent. st-andrews.ac.uk The presence of gem-difluoro and aminoethyl substituents on the cyclobutyl ring of the title compound is expected to influence the stability of the resulting radical intermediates and, consequently, the reaction kinetics.

Table 1: Hypothetical Rate Constants for Ring-Opening of a Substituted Cyclobutylmethyl Radical at Various Temperatures

Temperature (K)Rate Constant (s⁻¹)
3001.2 x 10⁵
3205.8 x 10⁵
3402.5 x 10⁶
3609.8 x 10⁶

Note: This data is hypothetical and intended for illustrative purposes, based on general trends observed for cyclobutyl ring-opening reactions.

Mechanistically, these reactions are thought to proceed via a concerted or stepwise pathway involving the homolytic cleavage of a C-C bond within the cyclobutane (B1203170) ring. The regioselectivity of the ring-opening can be influenced by the substituents on the ring, with cleavage often occurring to form the most stable radical intermediate.

The strained nature of the cyclobutyl ring in this compound also makes it a suitable partner in annulation reactions to construct larger ring systems. These transformations can be effectively promoted by Lewis acids or through photoredox catalysis.

Lewis Acid-Catalyzed Annulations:

Lewis acids can activate the cyclobutyl ring towards nucleophilic attack, facilitating cycloaddition reactions. chemrxiv.orgchemrxiv.org For example, in the presence of a suitable Lewis acid, such as scandium(III) triflate or aluminum triflate, the cyclobutyl moiety could potentially undergo a formal [4+2] or [3+2] cycloaddition with various dienophiles or dipolarophiles. rsc.orgrsc.org The reaction of bicyclo[1.1.0]butanes, which are structurally related to cyclobutanes in terms of strain, with triazinanes catalyzed by a Lewis acid leads to the formation of cyclobutyl amines through a cycloaddition/ring-opening process. chemrxiv.orgchemrxiv.org A similar strategy could be envisioned for this compound to access more complex diamine structures.

Table 2: Hypothetical Yields for Lewis Acid-Catalyzed [4+2] Annulation with a Dienol Ether

Lewis Acid CatalystSolventTemperature (°C)Yield (%)
Al(OTf)₃Dichloromethane2578
Sc(OTf)₃Toluene085
B(C₆F₅)₃Dichloromethane2565
In(OTf)₃Acetonitrile5072

Note: This data is hypothetical and based on typical yields for Lewis acid-catalyzed annulations of strained rings. rsc.org

Photoredox-Catalyzed Annulations:

Visible-light photoredox catalysis offers a mild and efficient alternative for initiating reactions with strained rings. rsc.org In a hypothetical scenario, a suitable photocatalyst, upon excitation with visible light, could engage in a single-electron transfer (SET) with the this compound. This could lead to the formation of a radical cation, which could then undergo ring-opening and subsequent annulation with a suitable reaction partner. Such reactions have been demonstrated with donor-acceptor cyclopropanes and secondary amines, suggesting the potential for similar reactivity with cyclobutane derivatives. rsc.org

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

In the context of the reactions of this compound, controlling the regioselectivity and stereoselectivity is crucial for synthesizing specific target molecules.

Regioselectivity:

The regioselectivity of ring-opening and annulation reactions is often governed by the electronic and steric properties of the substituents on the cyclobutyl ring. In Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the amine or the fluorine atoms could direct the outcome of the reaction. nih.gov For instance, in a cycloaddition reaction, the incoming reagent would likely add to the less sterically hindered face of the cyclobutane and with a regiochemistry that is dictated by the electronic nature of the activated intermediate. The development of switchable regioselectivity in amine-catalyzed cycloadditions highlights the potential for controlling reaction outcomes by modifying the catalyst and conditions. nih.gov

Stereoselectivity:

The stereochemical outcome of reactions involving the cyclobutyl ring is also of significant importance. The formation of new stereocenters during annulation reactions requires careful control. The use of chiral Lewis acids or chiral photocatalysts could, in principle, induce enantioselectivity in these transformations. Furthermore, the inherent chirality of the starting material, if present, could influence the diastereoselectivity of the reaction. For example, the relative stability of cis- and trans-substituted cyclobutanes is influenced by steric interactions, which can direct the stereochemical course of a reaction. libretexts.org In the synthesis of cis-cyclobutyl diamines from bicyclo[1.1.0]butanes, the stereochemistry is controlled during the cycloaddition and subsequent ring-opening steps. chemrxiv.org

Table 3: Hypothetical Diastereomeric Ratio in a Lewis Acid-Catalyzed Annulation

Chiral LigandLewis AcidDiastereomeric Ratio (cis:trans)
(R)-BINOLSc(OTf)₃85:15
(S)-PhosAl(OTf)₃20:80
NoneSc(OTf)₃50:50
NoneAl(OTf)₃55:45

Note: This data is hypothetical and illustrates how chiral ligands can influence the stereochemical outcome of a reaction.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 2-Cyclobutyl-2,2-difluoroethan-1-amine in solution. A combination of ¹H, ¹³C, ¹⁹F, and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum is crucial for identifying the different proton environments within the molecule. The cyclobutyl ring protons typically appear as complex multiplets in the upfield region. The proton on the carbon adjacent to the amine and the difluoromethyl group (CH-NH₂) is expected to be a triplet of doublets due to coupling with the adjacent difluoromethylene group (CHF₂) and the protons on the cyclobutyl ring. The amine (NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom bearing the amine group (CHNH₂) will also show splitting due to two-bond fluorine coupling (²JCF). The distinct chemical shifts for the carbons of the cyclobutyl ring help to confirm its presence and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) ¹³C Multiplicity (due to F-coupling)
CH-NH₂~3.0 - 3.5m~50 - 60t
NH₂~1.5 - 2.5br s--
CHF₂~5.8 - 6.4t~115 - 125t
Cyclobutyl-CH~2.0 - 2.4m~35 - 45d
Cyclobutyl-CH₂~1.7 - 2.1m~18 - 25t
Cyclobutyl-CH₂'~1.6 - 2.0m~18 - 25t

Note: Predicted values are based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions. 't' = triplet, 'd' = doublet, 'm' = multiplet, 'br s' = broad singlet.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is exceptionally sensitive for characterizing the chemical environment of the fluorine atoms. nih.govnih.gov For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a doublet of doublets (or a more complex multiplet) due to coupling with the vicinal proton on the amine-bearing carbon (³JHF) and the geminal proton on the difluoromethyl carbon (²JHF). The magnitude of these coupling constants provides valuable information about the dihedral angles and, consequently, the preferred conformation of the molecule.

Multi-dimensional NMR for Connectivity and Conformation

To definitively establish the molecular structure, multi-dimensional NMR experiments are employed. nih.govrug.nl

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between adjacent protons. This would confirm the connectivity within the cyclobutyl ring and show the coupling between the CH-NH₂ proton and the protons on the adjacent cyclobutyl carbon.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is critical for establishing the connectivity between the cyclobutyl ring and the difluoroethan-1-amine side chain. For instance, correlations would be expected between the CH-NH₂ proton and the carbons of the cyclobutyl ring, as well as the CF₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY or ROESY experiment can provide insights into the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule, including the relative orientation of the cyclobutyl ring and the side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₁₁F₂N), the exact molecular weight is 135.0859 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 135. As is characteristic for compounds containing an odd number of nitrogen atoms, the molecular ion peak has an odd mass number. libretexts.org The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In this case, cleavage of the bond between the cyclobutyl ring and the C-NH₂ carbon would be a dominant fragmentation. This would result in the loss of a cyclobutyl radical (•C₄H₇) to form a stable, resonance-stabilized iminium ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
135[C₆H₁₁F₂N]⁺Molecular Ion (M⁺)
116[C₆H₁₀FN]⁺Loss of HF
80[C₃H₅F₂N]⁺Alpha-cleavage: Loss of C₄H₇• (cyclobutyl radical)
51[CHF₂]⁺Cleavage of C-C bond adjacent to the difluoro group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups. nih.gov

N-H Vibrations: The primary amine group (NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the cyclobutyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region.

C-F Vibrations: The strong C-F stretching vibrations are a prominent feature in the IR spectrum and are typically found in the 1000-1200 cm⁻¹ region. The presence of two fluorine atoms on the same carbon results in intense absorption bands.

Cyclobutyl Ring Vibrations: The cyclobutyl ring has characteristic ring puckering and breathing vibrations at lower frequencies, which can provide conformational information.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. nih.gov The symmetric C-C stretching of the cyclobutyl ring would be more prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3300 - 3500 (medium)3300 - 3500 (weak)
N-HScissoring (Bend)1590 - 1650 (medium)Weak
C-H (sp³)Stretch2850 - 3000 (strong)2850 - 3000 (strong)
C-FStretch1000 - 1200 (very strong)1000 - 1200 (weak)
C-NStretch1020 - 1250 (medium)Weak
C-CRing Modes800 - 1000 (medium)Strong

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state. If a suitable single crystal of this compound or a salt derivative can be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles.

This technique would reveal the preferred conformation of the molecule in the crystal lattice, including the pucker of the cyclobutyl ring and the orientation of the difluoroethylamine side chain relative to the ring. Furthermore, as the molecule contains a stereocenter at the carbon bearing the amine group, X-ray diffraction of a crystal grown from an enantiomerically pure sample can be used to determine the absolute configuration (R or S) of that chiral center. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture.

Photoelectron Spectroscopy for Electronic Structure and Bonding Characterization

Photoelectron spectroscopy (PES) would be instrumental in elucidating the electronic structure of this compound. The technique involves irradiating a sample with monochromatic radiation, causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and the ionization energy (IE) for each orbital from which an electron is ejected can be determined using the following relationship:

IE = hν - Eₖ

where hν is the energy of the incident photons and Eₖ is the measured kinetic energy of the photoelectron.

A hypothetical photoelectron spectrum of this compound would exhibit a series of bands, each corresponding to the ionization of a specific molecular orbital.

Low Ionization Energy Region: The bands at lower ionization energies would correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). In the case of this compound, the HOMO is expected to be primarily associated with the lone pair of electrons on the nitrogen atom of the amine group. These electrons are non-bonding and are generally the most easily removed.

Intermediate Ionization Energy Region: At higher ionization energies, bands corresponding to the ionization of electrons from C-C and C-H sigma bonds of the cyclobutyl ring and the ethyl chain would be observed. The presence of the electron-withdrawing fluorine atoms would be expected to lower the energy of the molecular orbitals associated with the adjacent C-C and C-F bonds, thus increasing their ionization energies.

High Ionization Energy Region: The highest ionization energy bands would be associated with the more tightly bound electrons, such as those in the C-F sigma bonds and the inner shell (core) electrons. The high electronegativity of fluorine atoms makes the electrons in the C-F bonds particularly stable and difficult to remove.

Hypothetical Data Table of Expected Ionization Energies:

While experimental values are not available, a qualitative prediction of the ionization energies can be made based on the expected electronic structure.

Molecular Orbital DescriptionExpected Ionization Energy Range (eV)
Nitrogen lone pair (n_N)8.5 - 10.0
C-C and C-H σ bonds (cyclobutyl & ethyl)10.5 - 13.0
C-N σ bond12.0 - 14.0
C-F σ bonds14.0 - 16.0

Note: This table represents a theoretical estimation and is not based on experimental data.

Detailed analysis of the vibrational fine structure on the photoelectron bands could also provide information about the bonding character of the molecular orbitals. For instance, the removal of a non-bonding electron, such as from the nitrogen lone pair, would be expected to result in a sharp band with little vibrational structure. Conversely, the ionization of an electron from a bonding or antibonding orbital would likely lead to a broader band with a more extensive vibrational progression, reflecting the changes in molecular geometry upon ionization.

Further computational studies, such as ab initio or density functional theory (DFT) calculations, would be necessary to theoretically predict the photoelectron spectrum and assign the observed bands to specific molecular orbitals, providing a more detailed understanding of the electronic structure and bonding in this compound.

Computational and Theoretical Investigations of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

Quantum Chemical Methods for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyclobutyl-2,2-difluoroethan-1-amine, stemming from the arrangement of its electrons and nuclei. These methods can predict molecular geometries, relative energies of different conformers, and the electronic effects imparted by the fluorine atoms.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. acs.org DFT calculations determine the electronic structure by modeling the electron density rather than the full many-electron wavefunction. acs.orgmdpi.com For this compound, DFT is employed to find the lowest energy conformation (ground state) by optimizing the positions of all atoms until the forces on them are minimized. nist.gov

The introduction of two highly electronegative fluorine atoms on the carbon adjacent to the amine-bearing carbon significantly influences the molecule's geometry. DFT calculations on analogous molecules, such as 2,2-difluoropropane (B1294401), show that geminal fluorine substitution shortens the adjacent carbon-carbon bond. ucl.ac.uk This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the positive charge on the central carbon atom (C2), thereby reducing its atomic radius and shortening the C1-C2 bond. ucl.ac.uk

The table below presents hypothetical, yet representative, geometric parameters for the ground state of this compound, derived from DFT calculations on analogous structures like 2,2-difluoropropane and difluoromethane. ucl.ac.uknih.gov

Table 1: Predicted Ground State Geometric Parameters from DFT Calculations Data is modeled on calculations for analogous structures like 2,2-difluoropropane and difluoromethane.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than standard DFT for predicting energies and subtle electronic effects, albeit at a greater computational expense. researchgate.netnih.gov

For this compound, high-accuracy ab initio calculations are particularly valuable for:

Refining Energetics: Providing a more accurate calculation of the energy differences between various conformers, which is critical for understanding conformational preferences at equilibrium. nih.gov

Investigating Non-covalent Interactions: Accurately modeling weak intramolecular interactions, such as hydrogen bonds or stabilizing hyperconjugative effects, which are crucial in fluorinated amines. youtube.comresearchgate.net For example, the interaction between the lone pair of the nitrogen and the antibonding orbital (σ*) of the C-F bonds can be precisely quantified.

Validating DFT Results: High-level ab initio results serve as a benchmark to assess the accuracy of more computationally efficient DFT functionals. mdpi.com

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the ethylamine (B1201723) side chain combined with the puckering of the cyclobutane (B1203170) ring results in a complex conformational landscape for this compound. A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry, revealing stable conformations (minima) and the energy barriers (saddle points) that separate them. nih.govnih.govresearchgate.net

The preferred conformation of this compound is determined by a balance of several factors:

Cyclobutane Ring Puckering: Cyclobutane is not planar but adopts a "butterfly" or puckered conformation to relieve torsional strain, with substituents occupying either pseudo-equatorial or pseudo-axial positions. dalalinstitute.com The bulky 2,2-difluoroethan-1-amine substituent is expected to strongly prefer the equatorial position to minimize steric hindrance. researchgate.net

Gauche Effect in Fluorinated Amines: Computational studies on 2,2-difluoroethylamine (B1345623) reveal a strong preference for a conformation where the amino group is gauche to both fluorine atoms. youtube.comresearchgate.net This "double gauche effect" is primarily driven by favorable electrostatic interactions between the positively charged nitrogen (in its protonated form) or the nitrogen lone pair and the electronegative fluorine atoms. youtube.comresearchgate.net

Steric Hindrance: The interaction between the cyclobutyl ring and the amine group will also influence the rotational position around the C1-C2 bond.

Combining these factors, the global minimum energy conformation is predicted to have the difluoroethylamino substituent in the equatorial position of a puckered cyclobutane ring, with the C1-N bond oriented gauche relative to both C2-F bonds.

The following table shows hypothetical relative energies for the key conformers, based on data from analogous systems. youtube.comresearchgate.net The "gg" conformer represents the global minimum.

Table 2: Predicted Relative Conformational Energies Based on the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride calculations.

The potential energy surface also defines the energy barriers for conformational changes.

Barrier to Rotation: This refers to the energy required to rotate around the C1-C2 single bond. The transition state for this rotation would likely involve the eclipsing of the bulky cyclobutyl group with one of the fluorine atoms, leading to a significant energy barrier. Studies on related difluoroacetamides have calculated rotational barriers around C-N bonds to be substantial, and similar principles apply to C-C bond rotation where bulky, polar groups are involved. researchgate.net

Barrier to Inversion: This refers to the energy required for the cyclobutane ring to "flip" its puckered conformation, which would move the substituent from an equatorial to an axial position. For monosubstituted cyclobutanes, these barriers are typically low (around 1.8-2.0 kcal/mol). youtube.com However, for a bulky substituent like in the target molecule, the energy penalty for occupying the axial position would be very high, making this inversion process highly unfavorable.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling potential chemical reactions, elucidating their mechanisms, and identifying the high-energy transition state structures that govern reaction rates. nih.gov For this compound, theoretical studies can explore its stability and potential degradation or synthetic pathways.

A key reaction type to consider is nucleophilic substitution. The two fluorine atoms strongly polarize the C2 carbon, making it electrophilic and potentially susceptible to attack by a nucleophile. However, the C-F bond is one of the strongest in organic chemistry, and displacing a fluoride (B91410) ion is generally difficult.

Computational modeling can investigate the feasibility of reaction pathways, such as an SN2-type reaction. This would involve calculating the energy profile for the approach of a nucleophile to the C2 carbon. The transition state for such a reaction would feature a five-coordinate carbon atom, and its calculated energy would determine the activation energy of the reaction. Furthermore, the strained cyclobutane ring can participate in or influence reactions, including potential ring-opening under certain conditions. DFT calculations can model the transition states for these complex multi-step reactions, providing a complete mechanistic picture.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to observe the time-dependent behavior of molecules. youtube.com For this compound, MD simulations can elucidate its structural flexibility and the significant influence of the surrounding solvent environment on its conformational preferences.

Dynamic Behavior: The primary dynamic features of this molecule are the ring-puckering of the cyclobutyl moiety and the rotational flexibility of the difluoroethan-1-amine side chain.

Cyclobutane Ring Puckering: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. youtube.commasterorganicchemistry.com This puckering is a dynamic process where the ring rapidly inverts between equivalent puckered states. nih.govcapes.gov.br Ab initio studies on cyclobutane itself show a barrier to this inversion of approximately 482 cm⁻¹, indicating a highly flexible ring system at room temperature. nih.gov MD simulations can track the puckering amplitude and phase, providing a quantitative description of this motion for the substituted cyclobutane in the title compound.

Side-Chain Conformation: The C-C single bond in the ethanamine side chain allows for rotation, leading to different spatial arrangements (conformers) of the amine and difluoro groups. The presence of two vicinal fluorine atoms is known to introduce significant conformational effects, primarily the gauche effect, which can stabilize conformations where the F-C-C-F dihedral angle is approximately 60°. mdpi.comchemtube3d.com

Solvent Effects: The solvent environment is expected to have a profound impact on the dynamic equilibrium of the compound's conformers. MD simulations explicitly model solvent molecules (e.g., water, chloroform), allowing for a detailed analysis of solute-solvent interactions. nih.govnih.gov

In Aqueous Solution: Water, as a polar protic solvent, can form strong hydrogen bonds with both the primary amine group (as a donor and acceptor) and the fluorine atoms (as weak acceptors). nyu.edunih.gov These interactions would likely stabilize conformers where the amine group is exposed to the solvent. The solvation shell around the molecule can be characterized by calculating radial distribution functions (RDFs) between solute and solvent atoms. nyu.edu

In Apolar Solvents: In a non-polar solvent like hexane, intramolecular hydrogen bonding (e.g., between the amine hydrogen and a fluorine atom) might become more favorable compared to solute-solvent interactions. This could shift the conformational equilibrium towards more compact structures.

Interactive Table 1: Representative Parameters for an MD Simulation of this compound in Water. This table outlines a typical setup for an MD simulation to study the compound's behavior in an aqueous environment.

ParameterValue/DescriptionPurpose
Force Field GAFF2 / MMFF94sDefines the potential energy function for the molecule. researchgate.netreadthedocs.io
Solvent Model TIP3P or SPC/EAn explicit water model to simulate aqueous conditions. ulisboa.pt
System Size 1 solute molecule, ~2000 water moleculesSufficient to avoid self-interaction and represent bulk solvent.
Temperature 300 KMaintained using a thermostat (e.g., Nosé-Hoover).
Pressure 1 atmMaintained using a barostat (e.g., Parrinello-Rahman).
Simulation Time 100-500 nsAllows for sufficient sampling of conformational space.
Analysis RMSD, Dihedral Angles, RDFs, H-bondsTo quantify stability, conformations, solvation, and interactions.

Derivatization and Complex Functionalization of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

Synthesis of Substituted 2-Cyclobutyl-2,2-difluoroethan-1-amine Derivatives

The primary amine group of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of substituted derivatives.

Formation of Secondary and Tertiary Amines

The conversion of the primary amine of this compound into secondary and tertiary amines can be achieved through several established synthetic protocols.

Reductive Amination: A prominent method for N-alkylation is reductive amination. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH stability of the reactants and the reactivity of the carbonyl compound.

For the synthesis of a secondary amine, this compound would be reacted with an aldehyde or ketone in the presence of a suitable reducing agent. The general scheme is presented below:

Reaction Scheme for Secondary Amine Formation: RCHO + H₂N-CH₂CF₂-cyclobutane → [RCH=NCH₂CF₂-cyclobutane] --[Reducing Agent]--> RCH₂-NH-CH₂CF₂-cyclobutane

To form a tertiary amine, the resulting secondary amine can be subjected to a second reductive amination with a different aldehyde or ketone. Alternatively, direct dialkylation of the primary amine can sometimes be achieved using an excess of the alkylating agent, though this can lead to a mixture of products.

N-Alkylation with Alkyl Halides: Direct alkylation with alkyl halides is another common approach. However, this method can be prone to over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants, temperature, and the choice of base need to be carefully controlled.

A representative reaction is the N-alkylation with an alkyl bromide:

Reaction Scheme for N-Alkylation: R-Br + H₂N-CH₂CF₂-cyclobutane → R-NH-CH₂CF₂-cyclobutane + HBr

Acylation and Sulfonylation Reactions

Acylation: The primary amine of this compound can readily react with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The resulting amides are often crystalline solids and are important derivatives in their own right, or can serve as intermediates for further functionalization.

General Acylation Reaction: RCOCl + H₂N-CH₂CF₂-cyclobutane --[Base]--> RCONH-CH₂CF₂-cyclobutane + Base·HCl

Sulfonylation: In a similar fashion, sulfonamides can be prepared by reacting the primary amine with sulfonyl chlorides. The Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines, relies on this reaction. The resulting sulfonamides from primary amines are typically soluble in aqueous base due to the acidic proton on the nitrogen atom. These sulfonamide derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents.

General Sulfonylation Reaction: RSO₂Cl + H₂N-CH₂CF₂-cyclobutane --[Base]--> RSO₂NH-CH₂CF₂-cyclobutane + Base·HCl

Construction of Fused and Spirocyclic Ring Systems Incorporating the Amine Scaffold

The bifunctional nature of derivatives of this compound, containing both a nucleophilic nitrogen and a reactive cyclobutane (B1203170) ring, presents opportunities for the construction of more complex molecular architectures.

Fused Ring Systems: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For instance, if a suitable electrophilic center is introduced onto the cyclobutane ring or the N-substituent, a subsequent intramolecular nucleophilic attack by the amine or a derivative thereof could forge a new ring fused to the cyclobutane core.

Spirocyclic Ring Systems: The construction of spirocyclic systems would likely involve a multi-step sequence. One hypothetical approach could involve the functionalization of the nitrogen atom with a group containing a latent dienophile or dipolarophile. A subsequent intramolecular Diels-Alder or 1,3-dipolar cycloaddition reaction with a suitable reaction partner installed on the cyclobutane ring could lead to the formation of a spirocyclic scaffold.

Selective Functional Group Transformations for Advanced Intermediates

The strategic manipulation of functional groups on derivatives of this compound is crucial for the synthesis of advanced intermediates. For example, the reduction of an amide derivative, formed via acylation, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield a secondary amine. This provides an alternative route to N-alkylation that can be advantageous for certain substrates.

Amide Reduction to a Secondary Amine: RCONH-CH₂CF₂-cyclobutane --[LiAlH₄]--> RCH₂NH-CH₂CF₂-cyclobutane

Furthermore, the cyclobutane ring itself can be a site for selective transformations. Ring-opening or ring-expansion reactions, potentially catalyzed by transition metals, could provide access to novel acyclic or larger ring systems containing the gem-difluoroethyl amine moiety.

Late-Stage Functionalization Strategies to Diversify the Core Structure

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a powerful strategy for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. For derivatives of this compound, C-H activation methodologies could be employed to functionalize the cyclobutane ring directly. Given the presence of the electron-withdrawing difluoro group, the regioselectivity of such reactions would be an important consideration.

Another approach would be to leverage the reactivity of the nitrogen atom in a late-stage manner. For example, a library of amides or sulfonamides could be readily prepared from a common advanced intermediate containing the primary amine.

Academic and Research Applications of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

Utility as a Core Building Block in Advanced Organic Synthesis

The strategic incorporation of fluorine atoms and strained ring systems like cyclobutane (B1203170) into molecular frameworks is a prominent theme in modern medicinal chemistry and materials science. While specific research detailing the direct application of 2-Cyclobutyl-2,2-difluoroethan-1-amine as a core building block is not extensively documented in publicly available literature, its structural motifs—a primary amine, a difluorinated carbon, and a cyclobutane ring—position it as a potentially valuable synthon in organic synthesis.

Precursor for Complex Fluorinated Cyclobutane-Containing Compounds

The synthesis of complex molecules often relies on the availability of versatile starting materials. Cyclobutane derivatives, in particular, are of significant interest due to their unique conformational properties and their ability to act as bioisosteres for other chemical groups. The presence of the gem-difluoro group in this compound can impart unique electronic properties and metabolic stability to target molecules. General synthetic strategies for constructing cyclobutane-containing natural products often employ [2+2] cycloaddition reactions. nih.gov The amine functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. Standard amine synthesis reactions, such as reaction with alkyl halides or reductive amination of aldehydes and ketones, could be employed to elaborate the structure of this compound. libretexts.org

Scaffold for Exploring Structure-Reactivity Relationships in Fluorine Chemistry

The study of structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. While specific studies focused on this compound are not readily found, its structure is well-suited for such investigations within the broader context of fluorine chemistry. The interplay between the sterically demanding cyclobutyl group and the electron-withdrawing difluoroethyl-amine moiety can influence the reactivity of the amine and the adjacent C-H bonds. Research on the synthesis of other cyclobutyl amines has highlighted their growing importance in medicinal chemistry due to their unique structural features. researchgate.net

Contributions to Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for the preparation of chiral molecules with specific biological activities. While there is no direct evidence of this compound's application in stereoselective methodologies in the available literature, the development of asymmetric routes to cyclobutane derivatives is an active area of research. nih.gov Methodologies such as organocatalyzed formal [2+2] cycloadditions are being explored to achieve high enantioselectivity in the synthesis of cyclobutanes. nih.govresearchgate.net The chiral nature of many biologically active molecules necessitates the use of stereoselective synthetic methods, and future research may explore the use of derivatives of this compound in such processes. For instance, stereoselective synthesis of other complex molecules like 2-deoxy-β-C-aryl/alkyl glycosides has been achieved with high yields and excellent stereoselectivity through methods like the Prins cyclization. nih.gov

Applications in Materials Science Research (e.g., as monomers)

The development of novel polymers with tailored properties is a key focus of materials science. Amines are a versatile class of monomers used in the synthesis of various polymeric materials, including polyimines and other functional polymers. researchgate.netrsc.org The incorporation of fluorine into polymers can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. While the direct use of this compound as a monomer in materials science research is not documented, its primary amine functionality allows for its potential use in polymerization reactions. For example, polyimines can be synthesized through the condensation reaction of amines and aldehydes. mdpi.com The unique combination of a cyclobutyl ring and a difluorinated alkyl chain could lead to polymers with interesting and potentially useful properties.

Role in Catalyst and Ligand Design for Asymmetric Transformations

Chiral ligands and catalysts are essential for asymmetric synthesis, enabling the production of enantiomerically pure compounds. Amines are frequently incorporated into the structure of chiral ligands for a wide range of metal-catalyzed asymmetric reactions. Although no specific instances of this compound being used in catalyst or ligand design are reported, its structural features suggest potential in this area. The amine group can coordinate to a metal center, and the cyclobutyl and difluoroethyl groups can create a specific chiral environment around the catalytic site. The development of new catalysts is an ongoing effort, and future work may involve the derivatization of compounds like this compound to create novel ligands for asymmetric transformations.

Future Perspectives and Grand Challenges in the Study of 2 Cyclobutyl 2,2 Difluoroethan 1 Amine

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The future synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine and its derivatives will increasingly demand adherence to the principles of green chemistry. Traditional synthetic routes for complex amines and fluorinated compounds often rely on hazardous reagents, volatile organic solvents, and multi-step processes with poor atom economy. rsc.orgresearchgate.net A grand challenge is to develop novel, environmentally benign methodologies for its construction.

Future research will likely focus on several key areas:

Catalytic and Biocatalytic Approaches: Moving away from stoichiometric reagents, the use of transition-metal catalysts or engineered enzymes could enable more efficient and selective syntheses. For instance, developing catalytic methods for the direct amination of fluorinated cyclobutyl precursors would be a significant advancement.

Use of Greener Solvents: The replacement of conventional organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents (DES) is a critical goal. researchgate.net Research into performing key synthetic steps, such as the amination of a suitable precursor, in these solvent systems could drastically reduce the environmental impact. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. rsc.org For example, exploring cycloaddition reactions or strain-release aminations of bicyclo[1.1.0]butane derivatives could provide more atom-economical routes to the cyclobutane (B1203170) core. researchgate.netchemrxiv.org

A comparison of potential synthetic paradigms is presented below.

Table 1: Comparison of Synthetic Paradigms for this compound

Feature Traditional Synthesis (Hypothetical) Future Green Synthesis (Prospective)
Solvents Volatile organic compounds (e.g., DCM, THF) google.com Deep Eutectic Solvents (DES), water, or solvent-free conditions researchgate.net
Reagents Stoichiometric, potentially hazardous reagents Catalytic systems, biocatalysts, recyclable reagents
Energy Input High-temperature reflux Microwave irradiation, ultrasound, or lower reaction temperatures rsc.org
Waste Generation Significant, including organometallic and salt byproducts Minimized waste, recyclable catalysts and solvents
Atom Economy Often low to moderate High, through optimized reaction design (e.g., cycloadditions) rsc.org

| Safety | Risks associated with volatile solvents and reactive intermediates | Enhanced safety through flow chemistry and milder conditions |

Unveiling Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a strained carbocycle and a di-fluorinated electron-withdrawing group adjacent to a primary amine suggests that this compound may exhibit novel reactivity. A significant challenge lies in systematically exploring and understanding these patterns to unlock new synthetic transformations.

Modulation of Amine Reactivity: The powerful electron-withdrawing effect of the CHF₂ group is expected to decrease the pKa and nucleophilicity of the primary amine compared to its non-fluorinated analogues. This altered reactivity could be harnessed for selective N-functionalization reactions under conditions that might not affect more basic amines.

Strain-Release Reactions: Cyclobutanes are known to undergo ring-opening reactions driven by the release of their intrinsic ring strain. researchgate.net Investigating the reaction of this compound under thermal, photochemical, or catalytic conditions could lead to novel, functionalized acyclic structures that are otherwise difficult to access.

Vicinal Functionalization: The gem-difluoro group could act as a directing group or a handle for further transformations. For example, radical reactions might be employed to functionalize the cyclobutane ring, with the fluorine atoms influencing the regioselectivity of the process. mdpi.com

Intramolecular Transformations: Derivatization of the amine followed by attempts to induce intramolecular cyclization or rearrangement could yield novel heterocyclic or bicyclic scaffolds, leveraging both the reactivity of the amine derivative and the conformational constraints of the cyclobutane ring.

Predictive Modeling and Machine Learning in Reaction Discovery

Computational chemistry and machine learning are poised to revolutionize how molecules like this compound are studied. nih.gov Instead of relying solely on experimental trial and error, predictive models can guide research, save resources, and accelerate discovery.

Predicting Reactivity and Reaction Outcomes: Quantum chemistry calculations, such as Density-Functional Theory (DFT), can be used to model the electronic structure of the molecule, predict its reactivity, and calculate the activation energies for potential reaction pathways. mdpi.com This can help chemists prioritize which reactions are most likely to succeed in the lab.

Machine Learning for Reaction Discovery: By training machine learning algorithms on large datasets of known chemical reactions, it is possible to predict the products of novel reactant combinations. nih.gov Such models could be applied to this compound to suggest unprecedented transformations or to identify optimal conditions for a desired reaction.

In Silico Property Prediction: A major challenge in drug discovery is predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new molecule. Predictive models can estimate properties like solubility, lipophilicity, and metabolic stability, allowing for the early-stage evaluation of derivatives of this compound as potential drug candidates. cas.org This computational pre-screening is far more efficient than synthesizing and testing every compound. cas.org

Table 2: Application of Predictive Modeling in the Study of this compound

Application Area Computational Tool/Method Potential Insights
Reaction Prediction Machine Learning (e.g., Neural Networks) on reaction databases nih.gov Identification of novel, synthetically feasible transformations.
Mechanism Elucidation Density-Functional Theory (DFT) mdpi.com Calculation of transition states and reaction energies to understand reactivity.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models Estimation of biological activity and physicochemical properties.

| Drug Discovery | Ligand-based and Structure-based design (CADD) mdpi.comcas.org | Prediction of interactions with biological targets; design of new derivatives. |

Expanding the Scope of Derivatization for Novel Chemical Space Exploration

A core challenge in medicinal chemistry is the synthesis of new molecules with diverse three-dimensional shapes to explore new areas of "chemical space". nih.govmdpi.com this compound is an excellent starting point for creating a library of novel compounds due to its multiple points for diversification.

N-Functionalization: The primary amine is a versatile handle for a wide range of derivatization reactions, including amidation, sulfonylation, reductive amination, and alkylation. nih.gov Each reaction introduces new functional groups and alters the molecule's properties, creating a diverse set of analogues for screening.

Cyclobutane Ring Functionalization: While more challenging, the selective functionalization of the cyclobutane ring itself represents a significant opportunity. researchgate.net Advanced methods, potentially involving C-H activation or radical-mediated processes, could be developed to install substituents onto the ring, further expanding the accessible chemical space.

Bioisosteric Replacement: The cyclobutyl and difluoroethyl amine motifs can be considered bioisosteres for other common chemical groups. Exploring derivatives of this compound allows chemists to test hypotheses about how these specific shapes and electronic features influence biological activity. The introduction of fluorine atoms, for example, is well-documented to enhance metabolic stability and binding affinity. mdpi.commdpi.com

The systematic exploration of these derivatization pathways will generate a library of unique compounds, providing valuable probes for biological systems and potential starting points for drug discovery programs.

Table 3: Potential Derivatization Reactions for Chemical Space Expansion

Reaction Type Reagent Class Functional Group Introduced
Amidation Acyl Chlorides, Carboxylic Acids (with coupling agents) Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Reductive Amination Aldehydes/Ketones (with reducing agent) Secondary/Tertiary Amine
Alkylation Alkyl Halides Secondary/Tertiary Amine

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.